molecular formula C14H16N2O B7524118 4-cyano-N-cyclohexylbenzamide

4-cyano-N-cyclohexylbenzamide

Cat. No.: B7524118
M. Wt: 228.29 g/mol
InChI Key: FIJFRMGCAGJLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-N-cyclohexylbenzamide is a chemical compound with the molecular formula C14H16N2O. It is a member of the benzamide family, characterized by the presence of a cyano group (-CN) and a cyclohexyl group attached to the benzamide core.

Preparation Methods

The synthesis of 4-cyano-N-cyclohexylbenzamide typically involves the condensation of 4-cyanobenzoic acid with cyclohexylamine. This reaction can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high efficiency, and short reaction times.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

4-Cyano-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions, using reagents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzamide core can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include strong reducing agents like LiAlH4 for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyano-N-cyclohexylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific context .

Comparison with Similar Compounds

4-Cyano-N-cyclohexylbenzamide can be compared with other benzamide derivatives, such as:

    4-Cyano-N-methylbenzamide: Similar structure but with a methyl group instead of a cyclohexyl group.

    4-Cyano-N-phenylbenzamide: Contains a phenyl group, leading to different chemical and physical properties.

    N-Cyclohexylbenzamide: Lacks the cyano group, affecting its reactivity and applications.

Properties

IUPAC Name

4-cyano-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJFRMGCAGJLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyano-N-cyclohexylbenzamide
Reactant of Route 2
Reactant of Route 2
4-cyano-N-cyclohexylbenzamide
Reactant of Route 3
Reactant of Route 3
4-cyano-N-cyclohexylbenzamide
Reactant of Route 4
Reactant of Route 4
4-cyano-N-cyclohexylbenzamide
Reactant of Route 5
Reactant of Route 5
4-cyano-N-cyclohexylbenzamide
Reactant of Route 6
Reactant of Route 6
4-cyano-N-cyclohexylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.